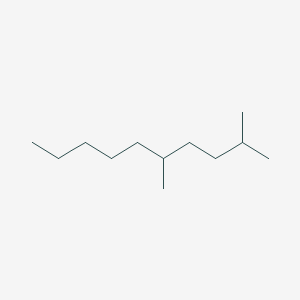

2,5-Dimethyldecane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

17312-50-4 |

|---|---|

Fórmula molecular |

C12H26 |

Peso molecular |

170.33 g/mol |

Nombre IUPAC |

2,5-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-6-7-8-12(4)10-9-11(2)3/h11-12H,5-10H2,1-4H3 |

Clave InChI |

DQHKBYZSYRJBMD-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)CCC(C)C |

SMILES canónico |

CCCCCC(C)CCC(C)C |

Sinónimos |

2,5-dimethyldecane |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyldecane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C12H26. As a member of the alkane family, it is a non-polar molecule, a characteristic that dictates many of its physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its CAS number for unambiguous identification, and detailed experimental protocols relevant to the determination of these properties. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Core Chemical and Physical Properties

The fundamental identifiers and key physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 17312-50-4 | [1][2][3][4] |

| Molecular Formula | C12H26 | [1][2][3][4][5] |

| Molecular Weight | 170.33 g/mol | [5] |

| Boiling Point | 188 °C | [6] |

| Melting Point | -78.15 °C (Calculated) | [7] |

| Density | 0.739 g/mL | [6] |

Solubility Profile

Consistent with its non-polar aliphatic structure, this compound exhibits solubility characteristics governed by the "like dissolves like" principle.

| Solvent | Solubility | Rationale |

| Water | Insoluble | As a non-polar hydrocarbon, this compound cannot overcome the strong hydrogen bonding network of polar water molecules. |

| Non-Polar Organic Solvents | Soluble | Due to similar van der Waals intermolecular forces, it is expected to be readily soluble in solvents such as toluene, benzene, hexane, and other hydrocarbons. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below, referencing standardized testing guidelines.

Determination of Melting Point (ASTM D87)

The melting point of petroleum waxes and similar long-chain alkanes can be determined using the cooling curve method as described in ASTM D87.[8][9]

Methodology:

-

A sample of the substance is melted and placed in a test tube.

-

A thermometer is inserted into the molten sample.

-

The test tube is placed in an air bath, which is then surrounded by a water bath maintained at a constant temperature.

-

The temperature of the sample is recorded at regular intervals as it cools.

-

A plateau in the cooling curve, where the temperature remains constant for a period, indicates the melting point.[9]

Determination of Boiling Point

The boiling point can be determined using various methods, including distillation or the Thiele tube method, which is suitable for small sample volumes.

Methodology (Thiele Tube):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid hydrocarbons is a fundamental property and can be measured using various techniques.

Methodology (Hydrometer or Pycnometer):

-

Hydrometer: A calibrated hydrometer is gently placed into the liquid, and the density is read directly from the scale at the point where the liquid surface meets the hydrometer stem.

-

Pycnometer: A pycnometer of a known volume is accurately weighed when empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. Temperature control is crucial for accurate density measurements.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a chemical substance is determined by the flask method or the column elution method as described in OECD Guideline 105.[2][10][11][12]

Methodology (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., gas chromatography).

Safety and Toxicity

General Hazards of Branched Alkanes:

-

Flammability: Lower molecular weight alkanes are flammable liquids and vapors.[13]

-

Aspiration Hazard: If swallowed, they can enter the lungs and cause chemical pneumonitis.

-

Skin and Eye Irritation: Prolonged or repeated contact may cause skin dryness and irritation. Direct contact may cause eye irritation.[13]

-

Inhalation: High concentrations of vapor may cause dizziness, drowsiness, and respiratory tract irritation.

Acute Oral Toxicity (OECD Guideline 423):

The acute oral toxicity can be assessed using the Acute Toxic Class Method outlined in OECD Guideline 423.[14][15][16][17][18] This method involves a stepwise procedure with the use of a limited number of animals to classify the substance into a defined toxicity class based on the observed mortality.[14][15]

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the characterization of a chemical substance like this compound.

Caption: Workflow for Chemical Characterization.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 4. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 5. This compound | C12H26 | CID 519394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. Decane, 2,5-dimethyl- (CAS 17312-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. store.astm.org [store.astm.org]

- 9. kelid1.ir [kelid1.ir]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

Physicochemical Characteristics of 2,5-Dimethyldecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dimethyldecane, a branched alkane. The information contained herein is intended to support research, development, and quality control activities. This document details the compound's key physical and chemical characteristics, outlines experimental protocols for their determination, and illustrates its metabolic fate in biological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2][3][4][5][6] | |

| Molecular Weight | 170.33 | g/mol | [1][2][3][4][5][6] |

| CAS Number | 17312-50-4 | [1][2][3][4][5][6] | |

| Boiling Point | 188 (Predicted) | °C | [7] |

| Melting Point | 211.3 | K | [2] |

| Density | 0.739 (Predicted) | g/cm³ | [7] |

| Solubility in Water | Log₁₀WS: -4.36 (Predicted) | mol/L | [7] |

| Octanol/Water Partition Coefficient (LogP) | 4.639 (Predicted) | [7] | |

| Vapor Pressure | 0.13 (Predicted at 25°C) | kPa | [7] |

| Standard Gibbs Free Energy of Formation | 45.28 (Predicted) | kJ/mol | [7] |

| Standard Enthalpy of Formation (gas) | -301.57 (Predicted) | kJ/mol | [7] |

| Enthalpy of Vaporization | 41.53 (Predicted) | kJ/mol | [7] |

| Ideal Gas Heat Capacity | 249.20 (for 2,5-dimethylhexane) | J/K·mol | [8] |

| Kovats Retention Index (Standard non-polar) | 1118 | [1][4] | |

| Kovats Retention Index (Semi-standard non-polar) | 1112 | [1][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of branched alkanes like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this determination using a small sample size.[9]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[9]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[9]

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[9]

-

The thermometer and test tube assembly are placed in the Thiele tube containing heat-stable oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[9]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Upon further heating, a rapid and continuous stream of bubbles will be observed. At this point, the heating is discontinued.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

Density Determination (Vibrating Tube Densimeter)

The density of a liquid is its mass per unit volume. A vibrating tube densimeter provides a precise method for this measurement.

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Thermostat for temperature control

-

Calibrating fluids (e.g., dry air and pure water)

Procedure:

-

The densimeter is calibrated using at least two standards of known density, typically dry air and degassed, deionized water.

-

The temperature of the instrument is set to the desired measurement temperature and allowed to stabilize.

-

A sample of this compound is introduced into the oscillating tube using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the tube filled with the sample.

-

The density is calculated by the instrument's software based on the calibration data and the measured oscillation period.

-

The measurement is typically repeated to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a standard technique for determining the solubility of a substance.[10]

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Shaking incubator or water bath with agitation

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography)

-

Solvent (e.g., water, organic solvents)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.[10]

-

The flask is sealed to prevent evaporation and placed in a shaking incubator set at a constant temperature.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the solution is allowed to stand to allow undissolved material to settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as Gas Chromatography.

-

The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Biological Fate and Metabolic Pathway

While this compound is not known to be involved in specific signaling pathways in higher organisms, as a hydrocarbon, it can be metabolized by certain microorganisms. The primary route of aerobic degradation of alkanes in bacteria involves oxidation by alkane hydroxylases.[11]

Aerobic Degradation of this compound in Bacteria

The initial and rate-limiting step in the aerobic metabolism of alkanes is the oxidation of the alkane to a primary or secondary alcohol, catalyzed by alkane monooxygenases (hydroxylases).[11] For branched alkanes like this compound, oxidation can occur at a terminal methyl group or a sub-terminal methylene group.[12] The resulting alcohol is then further oxidized to an aldehyde and then to a carboxylic acid, which can enter central metabolic pathways such as fatty acid metabolism.

Caption: Aerobic microbial degradation pathway of this compound.

Experimental Workflow for Metabolite Identification

The identification of metabolites from the microbial degradation of this compound can be achieved through a combination of microbial culture and analytical chemistry techniques.

Caption: Workflow for identifying microbial metabolites of this compound.

References

- 1. This compound | C12H26 | CID 519394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 3. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 4. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 5. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. Decane, 2,5-dimethyl- (CAS 17312-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,5-Dimethylhexane - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microbiological oxidation of long-chain aliphatic compounds. Part II. Branched-chain alkanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2,5-Dimethyldecane stereoisomers and enantiomeric separation

An In-Depth Technical Guide to the Stereoisomers and Enantiomeric Separation of 2,5-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₂H₂₆) is a branched-chain alkane characterized by the presence of two stereocenters, leading to the existence of multiple stereoisomers.[1][2] The separation and analysis of these individual stereoisomers are critical in fields such as geochemistry, environmental science, and asymmetric synthesis, where stereochemistry can influence physical properties and biological interactions. This technical guide provides a comprehensive overview of the stereoisomers of this compound and focuses on the primary analytical technique for their separation: chiral gas chromatography (GC). The document details the structural isomers, provides a representative experimental protocol for enantiomeric separation, summarizes illustrative quantitative data, and presents logical workflows for analysis.

Stereoisomers of this compound

This compound possesses two chiral centers at carbon atoms C2 and C5. The presence of these two stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers.

-

(2R, 5R)-2,5-dimethyldecane and (2S, 5S)-2,5-dimethyldecane (Enantiomeric Pair 1)

-

(2R, 5S)-2,5-dimethyldecane and (2S, 5R)-2,5-dimethyldecane (Enantiomeric Pair 2)

The pairs are diastereomers of each other. Due to the lack of a plane of symmetry within the molecule, no meso compounds are possible for this compound.

Enantiomeric Separation by Chiral Gas Chromatography

The separation of non-functionalized alkane enantiomers is a significant analytical challenge because they lack functional groups for traditional diastereomeric derivatization.[3] Chiral gas chromatography (GC) has emerged as the most effective method for the direct separation of such volatile chiral compounds.[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The most successful CSPs for hydrocarbon separations are based on derivatized cyclodextrins.[6][7] These cyclic oligosaccharides have a chiral cavity that can include guest molecules. The separation mechanism relies on transient diastereomeric interactions between the analyte enantiomers and the chiral selector (the cyclodextrin derivative). The stability of these inclusion complexes differs for each enantiomer, resulting in enantioseparation.

Quantitative Data Presentation

| Stereoisomer | Retention Time (t R ) (min) | Separation Factor (α) | Resolution (R s ) |

| (2R, 5S)-2,5-dimethyldecane | 25.4 | - | - |

| (2S, 5R)-2,5-dimethyldecane | 25.9 | 1.02 | 1.6 |

| (2R, 5R)-2,5-dimethyldecane | 28.1 | - | - |

| (2S, 5S)-2,5-dimethyldecane | 28.8 | 1.025 | 1.8 |

Note:

-

Retention Time (t R ) : Time taken for the analyte to pass through the column.

-

Separation Factor (α) : Ratio of the adjusted retention times of two adjacent peaks (α = t' R2 / t' R1 ). A value > 1 indicates separation.

-

Resolution (R s ) : A measure of the degree of separation between two peaks. R s ≥ 1.5 indicates baseline separation.

Detailed Experimental Protocol: Chiral GC-FID Analysis

This section provides a representative protocol for the enantiomeric separation of a this compound standard.

4.1. Objective To separate the four stereoisomers of this compound using high-resolution capillary gas chromatography with a chiral stationary phase.

4.2. Materials and Instrumentation

-

Gas Chromatograph : Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral GC Column : Astec CHIRALDEX™ B-DM (Beta-Cyclodextrin, dimethylated) or similar, 30 m x 0.25 mm ID, 0.12 µm film thickness.

-

Carrier Gas : Hydrogen or Helium (High Purity, 99.999%).

-

Sample : Racemic mixture of this compound (1 mg/mL in hexane).

-

Syringe : 10 µL GC syringe.

4.3. GC-FID Operating Conditions

-

Inlet : Split/Splitless

-

Inlet Temperature : 220 °C

-

Split Ratio : 50:1

-

Injection Volume : 1.0 µL

-

Carrier Gas Flow : 1.5 mL/min (Constant Flow mode)

-

Oven Temperature Program :

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 2 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C

-

-

Detector : FID

-

Detector Temperature : 250 °C

-

Hydrogen Flow : 30 mL/min

-

Air Flow : 300 mL/min

-

Makeup Gas (N₂) : 25 mL/min

4.4. Procedure

-

Sample Preparation : Dilute the this compound standard in high-purity hexane to a final concentration of 1 mg/mL.

-

System Preparation : Condition the chiral column according to the manufacturer's instructions. Set the GC parameters as listed above and allow the system to equilibrate.

-

Injection : Draw 1.0 µL of the prepared sample into the GC syringe, ensuring no air bubbles are present. Manually inject the sample into the GC inlet or place it in the autosampler tray.

-

Data Acquisition : Start the GC run and data acquisition software. The run will last approximately 57 minutes.

-

Data Analysis : After the run is complete, integrate the peaks in the resulting chromatogram. Identify the four stereoisomer peaks and calculate the retention time, peak area, separation factor (α), and resolution (R s ) for the enantiomeric pairs.

Experimental and Analytical Workflow

The logical flow of performing a chiral separation experiment involves several distinct stages, from initial planning to final data interpretation.

Conclusion

The analysis of this compound stereoisomers serves as a model for the challenges and solutions associated with the enantiomeric separation of non-functionalized alkanes. High-resolution chiral gas chromatography, particularly with cyclodextrin-based stationary phases, provides the necessary selectivity for resolving all four stereoisomers.[6] While this guide provides a robust framework and a representative protocol, researchers must optimize GC parameters, such as the temperature ramp and carrier gas flow rate, for their specific instrumentation and chiral column to achieve baseline separation. The successful separation and quantification of these isomers are essential for advancing research in stereospecific synthesis and analysis.

References

- 1. This compound | C12H26 | CID 519394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decane, 2,5-dimethyl- [webbook.nist.gov]

- 3. Enantiomer separation of hydrocarbons in preparation for ROSETTA's "chirality-experiment" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2,5-Dimethyldecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 2,5-dimethyldecane isomers. These branched alkanes, while seemingly simple, serve as important reference compounds in various fields, including geochemistry, environmental analysis, and as building blocks in medicinal chemistry. Their unambiguous synthesis and characterization are paramount for accurate scientific investigation. This document details a robust synthetic methodology, presents key analytical data in a comparative format, and outlines the principles of their structural elucidation.

Quantitative Data Summary

A comparative summary of key physical and chromatographic properties of this compound and its isomers is presented below. This data is crucial for the identification and differentiation of these closely related compounds.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Kovats Retention Index (DB-1) |

| 2,2-Dimethyldecane | 17302-37-3 | 201 | 0.7406 | - |

| 2,3-Dimethyldecane | 17312-44-6 | - | - | 1155, 1158[1] |

| This compound | 17312-50-4 | 188 [2] | 0.739 [2] | 1118, 1112 [3] |

| 2,6-Dimethyldecane | 13150-81-7 | - | - | 1119, 1109.4, 1105, 1112, 1121, 1146[3] |

| 2,9-Dimethyldecane | 1002-17-1 | - | - | 1130, 1145.8, 1126[4] |

| 3,6-Dimethyldecane | 17312-53-7 | - | - | 1129[5] |

| 3,7-Dimethyldecane | 17312-54-8 | - | - | 1133[1] |

| 4,6-Dimethyldecane | 17312-49-1 | - | - | - |

| 5,6-Dimethyldecane | 1636-43-7 | - | - | 1135, 1130, 1126, 1129[6] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a three-step process involving a Grignard reaction, followed by dehydration and subsequent hydrogenation.[7] This classical approach offers a high degree of control and flexibility in constructing the branched alkane skeleton.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two plausible disconnection points for a Grignard-based synthesis. The most straightforward approach involves the reaction of a pentyl Grignard reagent with 5-methyl-2-hexanone.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from a general procedure for the synthesis of branched alkanes.[7]

Step 1: Synthesis of 2,5-Dimethyl-5-decanol (Grignard Reaction)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (0.5 mol). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane (0.5 mol) in anhydrous diethyl ether (250 mL) to the magnesium turnings with stirring. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Reaction with Ketone: A solution of 5-methyl-2-hexanone (0.5 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is stirred for 5 hours at room temperature.

-

Work-up: The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride and extracted with diethyl ether (2 x 50 mL). The combined ethereal layers are dried over anhydrous sodium sulfate, and the ether is removed under reduced pressure to yield the crude 2,5-dimethyl-5-decanol.

Step 2: Dehydration to 2,5-Dimethyl-decenes

-

The crude alcohol from Step 1 is mixed with a catalytic amount of p-toluenesulfonic acid in a flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux in a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield a mixture of alkene isomers.

Step 3: Hydrogenation to this compound

-

The mixture of alkenes from Step 2 is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) for several hours until the reaction is complete (monitored by GC or NMR).

-

The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by distillation to afford pure this compound.

Structural Elucidation

The structural confirmation of the synthesized this compound and its isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For branched alkanes like this compound, both ¹H and ¹³C NMR provide critical information.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region (typically 0.8-1.6 ppm) due to the overlapping signals of the methyl and methylene protons. The integration of these signals corresponds to the number of protons in each environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating and identifying volatile compounds like dimethyldecane isomers.

-

Gas Chromatography (GC): The retention time of a compound on a GC column is a characteristic property. The Kovats retention index, which normalizes the retention time to those of n-alkanes, is a more robust identifier.[9] The retention indices for various dimethyldecane isomers on a non-polar column (like DB-1) are listed in the quantitative data table, showing that these isomers can be effectively separated and identified based on their elution order.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of alkanes typically results in extensive fragmentation. The mass spectrum of this compound (molecular weight 170.33 g/mol ) will show a molecular ion peak (M⁺) at m/z 170, although it may be of low intensity. The fragmentation pattern is characterized by a series of alkyl fragments separated by 14 mass units (CH₂).[10] The most abundant fragments often correspond to the formation of stable secondary or tertiary carbocations resulting from cleavage at the branching points.[11] For this compound, significant fragments would be expected from the loss of alkyl radicals at the C2 and C5 positions. Analysis of the mass spectrum available in the NIST database for this compound confirms the presence of characteristic alkane fragment ions.[12]

Conclusion

This technical guide has provided a detailed framework for the synthesis and structural elucidation of this compound isomers. The presented Grignard-based synthetic protocol offers a reliable method for obtaining these compounds, while the combination of NMR spectroscopy and GC-MS provides the necessary tools for their unambiguous identification. The compiled quantitative data serves as a valuable reference for researchers working with these and related branched alkanes. Adherence to these methodologies will ensure the accurate and reproducible synthesis and characterization of this compound isomers for various scientific applications.

References

- 1. The Kovats Retention Index: 3,7-Dimethyldecane (C12H26) [pherobase.com]

- 2. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 3. 2,6-Dimethyldecane | C12H26 | CID 139395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,9-Dimethyldecane | C12H26 | CID 517733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Kovats Retention Index: 3,6-Dimethyldecane (C12H26) [pherobase.com]

- 6. 5,6-Dimethyldecane | C12H26 | CID 519255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. lotusinstruments.com [lotusinstruments.com]

- 10. whitman.edu [whitman.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Decane, 2,5-dimethyl- [webbook.nist.gov]

Conformational Landscape of Branched Alkanes: An In-Depth Technical Guide to the Analysis of 2,5-Dimethyldecane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of aliphatic chains is a critical determinant of molecular properties and biological activity. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of branched alkanes, with a specific focus on 2,5-dimethyldecane as a representative long-chain branched hydrocarbon. We delve into the energetic factors governing conformational preferences, detail experimental and computational protocols for their study, and present quantitative data to inform molecular design and modeling in drug development and materials science.

Introduction to Conformational Analysis of Branched Alkanes

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds.[1] For a flexible molecule like this compound, a multitude of conformations exist, each with a distinct spatial arrangement of atoms and associated potential energy. The overall shape of the molecule, and therefore its interactions with its environment (e.g., a receptor binding site), is a population-weighted average of these conformers. Understanding the conformational landscape—the relative energies of different conformers and the energy barriers between them—is thus essential for predicting molecular behavior.

The primary factors governing the stability of alkane conformers are torsional strain and steric strain.[2]

-

Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. It is maximized in an eclipsed conformation and minimized in a staggered conformation.[3]

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying overlapping regions of space.[4] A common example is the gauche interaction between two bulky groups.[5]

For a complex molecule like this compound, with multiple chiral centers and numerous rotatable bonds, the conformational analysis involves identifying the lowest energy conformers by minimizing these unfavorable interactions.

Energetics of Conformational Interactions

The relative energies of different conformers can be estimated by summing the energetic costs of the unfavorable interactions present. The following table summarizes key energetic parameters derived from studies of smaller alkanes, which can be applied to the analysis of more complex structures like this compound.

| Interaction | Type of Strain | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) | Source(s) |

| H-H eclipsing | Torsional | 1.0 | 4.0 | [6] |

| H-CH₃ eclipsing | Torsional/Steric | 1.4 | 6.0 | [4][6] |

| CH₃-CH₃ eclipsing | Torsional/Steric | 2.6 - 4.5 | 11.0 - 19.0 | [2][4] |

| Gauche (CH₃-CH₃) | Steric | 0.9 | 3.8 | [2][5] |

| 1,3-Diaxial (CH₃-H) | Steric | 0.87 (per interaction) | 3.6 (per interaction) | [7][8] |

Conformational Analysis of this compound

This compound (C₁₂H₂₆) is a chiral branched alkane. The presence of methyl groups at positions 2 and 5 introduces significant conformational constraints compared to a linear decane chain. The analysis of its conformational preferences requires a systematic examination of the rotations around the C-C bonds of the main chain and the bonds connecting the methyl groups.

The most stable conformations of this compound will seek to:

-

Maintain a staggered arrangement around all C-C bonds to minimize torsional strain.

-

Orient the bulky methyl and alkyl groups in an anti-periplanar fashion to minimize steric strain. Gauche interactions, particularly between the methyl groups and the main chain, will be significant destabilizing factors.

Due to the complexity of the potential energy surface, a comprehensive analysis of this compound's conformations is best approached using computational methods, as detailed in Section 5. The general principle is that the long decane chain will tend to adopt a zig-zag, all-anti conformation, with the methyl groups positioned to minimize gauche interactions.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational preferences of alkanes in solution.

NMR Spectroscopy Protocol

Objective: To determine the populations of major conformers by analyzing NMR coupling constants and/or Nuclear Overhauser Effect (NOE) data.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space.

-

Measure vicinal coupling constants (³JHH) between protons on adjacent carbon atoms. These values are related to the dihedral angle between the protons by the Karplus equation.

-

-

Data Analysis:

-

For a molecule in rapid conformational equilibrium, the observed coupling constant is a population-weighted average of the coupling constants for each conformer.

-

By using theoretical values for the coupling constants in the anti and gauche conformers, the relative populations of these conformers can be estimated.

-

NOE intensities are proportional to the inverse sixth power of the distance between two protons. The presence and intensity of NOE cross-peaks can provide information about the proximity of different groups, helping to distinguish between possible conformers.

-

Computational Protocols for Conformational Analysis

Computational chemistry provides a powerful means to explore the conformational landscape of molecules like this compound. The two primary methods employed are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM) Conformational Search Protocol

Objective: To identify low-energy conformers and estimate their relative energies using a classical force field.

Methodology:

-

Structure Building: Construct a 3D model of this compound using a molecular modeling software package.

-

Force Field Selection: Choose an appropriate force field for alkanes, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or MMFF94 (Merck Molecular Force Field).

-

Conformational Search:

-

Perform a systematic or stochastic conformational search. A common approach is to rotate around each rotatable bond in discrete increments (e.g., 60 or 120 degrees) and minimize the energy of the resulting structure.

-

Alternatively, molecular dynamics simulations at an elevated temperature can be used to sample a wide range of conformations, followed by energy minimization of snapshots taken from the trajectory.

-

-

Energy Minimization and Analysis:

-

Minimize the energy of all generated conformers to find the nearest local minimum on the potential energy surface.

-

Rank the resulting conformers by their steric energy to identify the most stable structures.

-

The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

-

Quantum Mechanics (QM) Refinement Protocol

Objective: To obtain more accurate relative energies of the low-energy conformers identified by MM.

Methodology:

-

Selection of Conformers: Take the lowest-energy conformers from the MM search (e.g., all conformers within 5-10 kcal/mol of the global minimum).

-

Geometry Optimization: Perform a full geometry optimization for each selected conformer using a suitable QM method. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger is a common choice.[9]

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Analysis: Compare the relative energies (including ZPVE and thermal corrections) of the QM-optimized conformers to determine their relative stabilities with higher accuracy.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and computational workflows for conformational analysis.

Caption: Experimental workflow for NMR-based conformational analysis.

References

- 1. uwosh.edu [uwosh.edu]

- 2. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric Strain | OpenOChem Learn [learn.openochem.org]

- 6. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of 2,5-Dimethyldecane in Insect Cuticular Hydrocarbons: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current scientific understanding of dimethyl-branched alkanes within the complex tapestry of insect cuticular hydrocarbons (CHCs), with a specific focus on the current lack of documented natural occurrence for 2,5-Dimethyldecane. While the investigation for this compound in insects has not yielded specific instances in the reviewed literature, this document provides a comprehensive framework for its potential identification and characterization. We will explore the broader context of dimethylalkanes, detail established experimental protocols for CHC analysis, and present logical workflows and biosynthetic pathways relevant to this class of compounds.

The Significance of Dimethylalkanes in Insect Chemical Ecology

Insect cuticular hydrocarbons are a critical component of the insect's outer layer, providing a crucial barrier against desiccation and acting as a rich source of chemical signals for communication.[1][2] This waxy layer is a complex cocktail of straight-chain alkanes (n-alkanes), alkenes with one or more double bonds, and methyl-branched alkanes.[1][3] Among the methyl-branched alkanes, dimethylalkanes are a diverse and important subgroup.

The position of the methyl groups on the carbon chain of dimethylalkanes is a key determinant of their biological activity. These compounds are known to play roles in species recognition, nestmate recognition in social insects, and as sex pheromones.[2][4][5] For instance, various dimethylalkanes have been identified as contact sex pheromones in a number of insect species. The structural specificity of these molecules is paramount; even subtle changes in the branching positions can lead to a loss of biological activity.

While a wide variety of dimethylalkanes have been identified in insects, a thorough review of scientific literature did not reveal any specific studies documenting the natural occurrence of This compound in the cuticular hydrocarbon profile of any insect species. The Pherobase, a comprehensive database of semiochemicals, lists other dimethylalkanes like 2,5-Dimethylheptadecane as being utilized in chemical communication by some insects. However, this compound is not currently listed as a known semiochemical in this database.

Quantitative Analysis of Dimethylalkanes: A Methodological Overview

Due to the absence of specific data for this compound, the following table provides a representative structure for presenting quantitative data on dimethylalkanes from insect CHC profiles, as would be typically found in the literature.

| Insect Species | Sex/Caste | Compound | Mean Relative Abundance (%) ± SD | Mean Absolute Amount (ng/individual) ± SD | Reference |

| Hypothetical Species A | Male | 3,7-Dimethylheptacosane | 15.2 ± 2.1 | 150 ± 25 | Fictional Study |

| Hypothetical Species A | Female | 3,7-Dimethylheptacosane | 5.8 ± 1.2 | 60 ± 15 | Fictional Study |

| Hypothetical Species B | Worker | 5,17-Dimethylnonacosane | 22.5 ± 3.5 | 225 ± 40 | Fictional Study |

| Hypothetical Species B | Queen | 5,17-Dimethylnonacosane | 10.1 ± 1.8 | 110 ± 20 | Fictional Study |

Caption: Representative table of quantitative data for dimethylalkanes in insect cuticular hydrocarbons.

Experimental Protocols for the Analysis of Insect Cuticular Hydrocarbons

The identification and quantification of dimethylalkanes like this compound from insect cuticles require meticulous experimental procedures. The following protocols are standard methods in the field of chemical ecology.

Protocol 1: Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

-

Live or recently frozen insect specimens

-

Glass vials (2 mL) with Teflon-lined caps

-

Hexane or Pentane (high-purity, suitable for gas chromatography)

-

Micropipettes

-

Internal standard solution (e.g., n-eicosane or n-docosane in hexane at a known concentration)

-

Nitrogen gas stream or a gentle vacuum evaporator

Procedure:

-

Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

-

Add a precise volume of the internal standard solution to the vial. The amount of internal standard should be chosen to be within the range of the expected CHC amounts.

-

Add a sufficient volume of hexane or pentane to completely submerge the insect (typically 200-500 µL).

-

Gently agitate the vial for 5-10 minutes. Prolonged extraction times can lead to the extraction of internal lipids.

-

Carefully remove the insect from the vial.

-

The solvent containing the CHCs is then transferred to a clean vial.

-

The solvent is evaporated under a gentle stream of nitrogen or using a vacuum evaporator to concentrate the sample to a final volume of approximately 20-50 µL for GC-MS analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual hydrocarbon components in the extract.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode is often preferred for trace analysis. Injector temperature is typically set to 250-300°C.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 50-150°C), holds for a few minutes, and then ramps up to a final temperature of 300-320°C at a rate of 5-15°C/min. A final hold at the high temperature ensures the elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 650.

Procedure:

-

Inject 1-2 µL of the concentrated CHC extract into the GC-MS.

-

Acquire the data.

-

Identification:

-

n-Alkanes: Identified based on their retention times and characteristic mass spectra with a prominent molecular ion (M+) and a series of fragment ions separated by 14 amu (CH2).

-

Methyl-branched Alkanes: Identification is more complex. The Kovats retention index is calculated by comparing the retention time of the unknown peak to those of n-alkane standards. Mass spectra of methyl-branched alkanes show specific fragmentation patterns. For example, cleavage alpha to the methyl branch results in characteristic fragment ions. The fragmentation patterns can be compared to mass spectral libraries (e.g., NIST) and published data.

-

Dimethylalkanes: The positions of the methyl groups are determined by interpreting the mass spectral fragmentation. Diagnostic ions arise from cleavage at the branching points.

-

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. The absolute amount is calculated by comparing the peak area of the compound to the peak area of the known amount of the internal standard.

Visualizing Workflows and Pathways

Due to the lack of specific information on this compound, the following diagrams illustrate a general experimental workflow for CHC analysis and a putative biosynthetic pathway for a generic dimethylalkane.

Caption: A generalized experimental workflow for insect cuticular hydrocarbon analysis.

Caption: A putative biosynthetic pathway for a generic dimethylalkane in insects.

Conclusion: The Search for this compound Continues

This technical guide has provided a comprehensive overview of the methodologies and conceptual frameworks for studying dimethylalkanes in insect cuticular hydrocarbons. While the specific natural occurrence of this compound in insects remains undocumented in the reviewed scientific literature, the protocols and pathways described herein provide a robust roadmap for its potential discovery and characterization.

The absence of evidence is not evidence of absence. It is plausible that this compound exists in the CHC profile of an unstudied insect species or is present in such low quantities that it has been overlooked in previous analyses. Future research employing high-resolution GC-MS and other advanced analytical techniques may yet reveal the presence of this elusive compound in the natural world. Should this compound be identified, the experimental and analytical frameworks outlined in this guide will be invaluable for elucidating its biological function and potential applications in pest management or drug development. Researchers are encouraged to consider the possibility of this compound's existence when analyzing the complex chemical profiles of insects.

References

- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antwiki.org [antwiki.org]

- 3. myrmecologicalnews.org [myrmecologicalnews.org]

- 4. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cuticular hydrocarbons mediate discrimination of reproductives and nonreproductives in the ant Myrmecia gulosa - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5,9-Dimethylheptadecane as a Sex Pheromone in Leucoptera scitella: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 5,9-dimethylheptadecane as the primary sex pheromone of the apple leaf miner moth, Leucoptera scitella. Due to the lack of available research on 2,5-dimethyldecane as a semiochemical, this document focuses on the well-documented case of 5,9-dimethylheptadecane to illustrate the principles of chemical ecology, experimental methodologies, and data interpretation in the study of branched-alkane pheromones. This guide details the identification, synthesis, and biological activity of this semiochemical, supported by quantitative data from field studies, detailed experimental protocols, and visual workflows of the key scientific processes involved.

Introduction to Semiochemicals and Chemical Ecology

Semiochemicals are chemical substances that convey information between organisms, playing a crucial role in their interactions.[1] These chemical signals are fundamental to insect survival and reproduction, mediating behaviors such as mate location, foraging, and predator avoidance.[1] Semiochemicals are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions.[2]

Allomones are a type of allelochemical that benefit the emitter but not the receiver, often serving as defensive compounds.[2][3] In contrast, the focus of this guide, pheromones, are vital for communication within a species. Sex pheromones, in particular, are released by one sex to attract the other for mating. The specificity of these chemical signals is critical for reproductive isolation.

Branched alkanes, such as the dimethylalkanes, represent a class of hydrocarbons that have been identified as key components of sex pheromones in various insect species, particularly within the order Lepidoptera.[4] This guide will delve into the specific example of 5,9-dimethylheptadecane, the sex pheromone of the apple leaf miner, Leucoptera scitella, to provide a detailed understanding of its function and the scientific methods used to elucidate its role.[4]

5,9-Dimethylheptadecane: A Case Study

Identification and Characterization

5,9-Dimethylheptadecane has been identified as the primary component of the female-produced sex pheromone of Leucoptera scitella.[4] Initial identification was achieved through the analysis of female pheromone gland extracts using coupled gas chromatography-mass spectrometry (GC-MS). Further confirmation of its biological activity was obtained through electroantennographic detection (GC-EAD), which measures the electrical response of male antennae to the compound.

In addition to the major component, a minor component, 5,9-dimethyloctadecane, has also been identified in the volatile extracts from females. This compound has been shown to act as a synergist, enhancing the attractiveness of the primary pheromone.

Quantitative Data

The biological activity of 5,9-dimethylheptadecane has been quantified through various bioassays, most notably field trapping experiments. These studies are crucial for determining the optimal dosage and blend for attracting target insects, which has significant implications for pest management strategies.

Table 1: Field Trapping of Male Leucoptera scitella with Synthetic 5,9-Dimethylheptadecane

| Dosage (µg) | Trap 1 Catch | Trap 2 Catch | Trap 3 Catch | Total Catch |

| 1000 | 147 | 86 | 98 | 331 |

| 100 | 23 | 31 | 21 | 75 |

| 10 | 0 | 5 | 26 | 31 |

| 1 | 0 | 1 | 9 | 10 |

| Unbaited | 5 | 0 | 0 | 5 |

Data sourced from Francke et al., 1987.

Experimental Protocols

The following sections detail the methodologies employed in the study of 5,9-dimethylheptadecane as a semiochemical.

Pheromone Extraction and Analysis

Objective: To extract and identify the volatile compounds from the pheromone glands of female Leucoptera scitella.

Protocol:

-

Insect Rearing and Gland Dissection:

-

Rear Leucoptera scitella larvae on their host plant (e.g., apple leaves) under controlled laboratory conditions (28°C, 18:6 light-dark cycle).

-

Collect virgin female moths shortly after emergence.

-

Under a microscope, carefully dissect the pheromone glands from the abdominal tip of the female moths.

-

-

Solvent Extraction:

-

Immerse the dissected glands in a small volume of a non-polar solvent, such as hexane.

-

Allow the extraction to proceed for a specified period (e.g., 30 minutes) to ensure the transfer of volatile compounds into the solvent.

-

Carefully concentrate the extract under a gentle stream of nitrogen to reduce the volume without losing the volatile components.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject a small aliquot of the concentrated extract into a GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., SPB-1). Program the oven temperature to ramp from an initial low temperature to a final high temperature to separate the compounds based on their boiling points.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectra provide a fragmentation pattern for each compound, which can be compared to libraries of known spectra for identification.

-

Electroantennography (EAG)

Objective: To measure the olfactory response of male Leucoptera scitella antennae to the identified pheromone components.

Protocol:

-

Antenna Preparation:

-

Excise an antenna from a live male moth.

-

Mount the antenna between two electrodes using conductive gel.

-

-

Odorant Delivery:

-

Deliver a continuous stream of purified, humidified air over the mounted antenna.

-

Inject a precise puff of air containing a known concentration of the synthetic 5,9-dimethylheptadecane into the continuous airstream.

-

-

Data Recording and Analysis:

-

Record the electrical potential difference between the two electrodes. The depolarization of the antennal receptors upon stimulation by the odorant will be measured as a negative voltage deflection (the EAG response).

-

Compare the amplitude of the EAG response to different concentrations of the pheromone and to control puffs of clean air or solvent.

-

Field Trapping Bioassay

Objective: To assess the attractiveness of synthetic 5,9-dimethylheptadecane to male Leucoptera scitella in a natural environment.

Protocol:

-

Trap and Lure Preparation:

-

Use sticky traps designed for monitoring small moths.

-

Prepare lures by impregnating a rubber septum or other suitable dispenser with a specific dosage of synthetic 5,9-dimethylheptadecane dissolved in a solvent.

-

Prepare control traps with dispensers containing only the solvent.

-

-

Experimental Design:

-

In an apple orchard or another suitable habitat for Leucoptera scitella, deploy the traps in a randomized block design.

-

Space the traps sufficiently far apart (e.g., 20 meters) to avoid interference between them.

-

-

Data Collection and Analysis:

-

Periodically (e.g., weekly), count the number of male Leucoptera scitella moths captured in each trap.

-

Statistically analyze the trap catch data to determine if there are significant differences in attraction between the different pheromone dosages and the control.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key experimental workflows in the study of 5,9-dimethylheptadecane.

Caption: Workflow for the extraction and identification of pheromones.

Caption: Workflow for assessing the biological activity of a semiochemical.

Conclusion

The study of 5,9-dimethylheptadecane in Leucoptera scitella serves as an exemplary model for understanding the role of branched-alkane semiochemicals in insect communication. The integration of chemical analysis techniques like GC-MS with biological assays such as EAG and field trapping provides a robust framework for identifying and validating pheromones. This knowledge is not only fundamental to the field of chemical ecology but also holds significant potential for the development of environmentally benign pest management strategies. The detailed protocols and workflows presented in this guide are intended to provide researchers and professionals with a solid foundation for conducting similar investigations into the chemical language of insects.

References

- 1. Pheromones and Semiochemicals of Leucoptera scitella (Lepidoptera: Lyonetiidae), the Apple leaf miner [pherobase.com]

- 2. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Theoretical Modeling of the 2,5-Dimethyldecane Molecular Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the modeling of the molecular structure of 2,5-dimethyldecane, a branched alkane of interest in various chemical and pharmaceutical contexts. The guide details the computational approaches, from molecular mechanics to quantum mechanical methods, essential for a thorough conformational analysis and the determination of key structural and energetic properties. This document outlines the standard protocols for these computational experiments and presents the expected quantitative data in a structured format. Furthermore, it visualizes the intricate workflows and relationships inherent in theoretical modeling through detailed diagrams, offering a practical framework for researchers in the field.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1] Its molecular structure, characterized by a ten-carbon chain with methyl groups at the second and fifth positions, gives rise to a multitude of possible conformations. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for predicting its physicochemical properties, reactivity, and interactions in complex systems.

Theoretical modeling provides a powerful and cost-effective means to investigate the molecular intricacies of this compound. By employing computational chemistry techniques, it is possible to elucidate the stable conformers, transition states between them, and a range of thermodynamic properties. This guide focuses on the application of these methods to provide a detailed understanding of the molecular structure of this compound.

Computational Methodologies

The theoretical modeling of a flexible molecule like this compound typically involves a hierarchical approach, starting with less computationally expensive methods to explore the conformational space broadly, followed by more accurate and intensive methods for refining the properties of the most stable conformers.

Molecular Mechanics (MM)

Molecular Mechanics methods are based on classical physics and utilize force fields to approximate the potential energy of a molecular system. These methods are computationally efficient and are ideal for performing an initial conformational search to identify a large number of possible low-energy structures.

Experimental Protocol: Conformational Search using Molecular Mechanics

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular building software.

-

Force Field Selection: An appropriate force field for alkanes is chosen. Common choices include MMFF94, OPLS (Optimized Potentials for Liquid Simulations), and CHARMM (Chemistry at HARvard Macromolecular Mechanics).

-

Conformational Search Algorithm: A systematic or stochastic conformational search is performed. This can involve methods like molecular dynamics simulations at elevated temperatures or Monte Carlo searches.

-

Energy Minimization: The geometry of each generated conformer is optimized to find the nearest local energy minimum.

-

Filtering and Clustering: The resulting conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on structural similarity (e.g., RMSD of atomic positions).

Quantum Mechanics (QM)

Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a much higher level of accuracy by solving the electronic Schrödinger equation. These methods are used to refine the geometries and energies of the low-energy conformers identified through molecular mechanics.

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

-

Selection of Conformers: A set of low-energy conformers from the MM search is selected for QM calculations.

-

Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. For alkanes, functionals that account for dispersion forces, such as ωB97X-D or B3LYP-D3, are recommended. A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or cc-pVDZ, is typically used.

-

Geometry Optimization: The geometry of each selected conformer is re-optimized at the chosen level of theory.

-

Frequency Analysis: A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated QM method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

Data Presentation

The quantitative data obtained from these theoretical calculations are summarized below.

Table 1: Relative Energies of the Most Stable Conformers of this compound

| Conformer ID | Relative Energy (MMFF94, kcal/mol) | Relative Energy (ωB97X-D/6-31G(d), kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 0.45 | 0.52 | 0.60 |

| Conf-3 | 0.98 | 1.10 | 1.25 |

| Conf-4 | 1.52 | 1.65 | 1.80 |

| Conf-5 | 2.10 | 2.25 | 2.45 |

Note: The data presented are illustrative and represent the type of results expected from a thorough computational study.

Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer (Conf-1) of this compound (ωB97X-D/6-31G(d))

| Parameter | Atoms Involved | Value |

| Bond Length | C1-C2 | 1.54 Å |

| C2-C3 | 1.55 Å | |

| C(methyl)-C2 | 1.54 Å | |

| C4-C5 | 1.55 Å | |

| C5-C6 | 1.55 Å | |

| C(methyl)-C5 | 1.54 Å | |

| Bond Angle | C1-C2-C3 | 112.5° |

| C(methyl)-C2-C3 | 111.8° | |

| C4-C5-C6 | 113.0° | |

| C(methyl)-C5-C6 | 112.1° | |

| Dihedral Angle | C1-C2-C3-C4 | 178.5° (anti) |

| C3-C4-C5-C6 | -65.2° (gauche) | |

| C(methyl)-C2-C3-C4 | 60.1° (gauche) |

Note: The data presented are illustrative and represent the type of results expected from a thorough computational study.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the theoretical modeling of this compound.

Caption: Computational workflow for the theoretical modeling of this compound.

Caption: Hierarchy of computational chemistry methods by accuracy and computational cost.

Conclusion

The theoretical modeling of this compound's molecular structure requires a multi-faceted computational approach. By combining the strengths of molecular mechanics for broad conformational sampling and quantum mechanics for high-accuracy refinement, a detailed and reliable understanding of its structural and energetic properties can be achieved. The protocols and expected data formats presented in this guide provide a robust framework for researchers to conduct and interpret such theoretical studies. This knowledge is fundamental for applications in drug development, materials science, and other areas where the molecular properties of branched alkanes are of interest.

References

The Genesis of Identity: A Technical Guide to the Biosynthesis of Branched Alkanes in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes are pivotal components of the insect cuticular hydrocarbon (CHC) profile, serving as a critical barrier against desiccation and as semiochemicals mediating intricate communication behaviors. The biosynthesis of these complex molecules is a sophisticated enzymatic cascade, originating from primary metabolism and culminating in the specialized products that define an insect's chemical signature. This technical guide provides an in-depth exploration of the core biosynthetic pathway of branched alkanes in insects, presenting a comprehensive overview of the key enzymes, their substrates, and the regulatory networks that govern this vital physiological process. Detailed experimental protocols for the elucidation of this pathway are provided, alongside a quantitative analysis of branched alkane composition in select insect species. This document is intended to be a valuable resource for researchers in entomology, chemical ecology, and those in the pharmaceutical and agrochemical industries seeking to identify novel targets for pest management strategies.

The Core Biosynthetic Pathway of Branched Alkanes

The synthesis of branched alkanes primarily occurs in specialized abdominal cells known as oenocytes. The pathway can be conceptually divided into four major stages: initiation with branched precursors, elongation, reduction to fatty aldehydes, and terminal modification to hydrocarbons.

Initiation and Precursor Supply

The characteristic methyl branches of these alkanes are derived from the incorporation of methylmalonyl-CoA in place of malonyl-CoA during fatty acid synthesis. Methylmalonyl-CoA is generated from the carboxylation of propionyl-CoA, which itself is derived from the catabolism of several amino acids, including valine, isoleucine, methionine, and threonine, or from odd-chain fatty acids. The availability of these precursors is a key determinant in the production of methyl-branched hydrocarbons.

Elongation of the Carbon Chain

The initial short-chain branched acyl-CoA is elongated by a multi-enzyme fatty acid synthase (FAS) complex and subsequently by a series of membrane-bound elongases. These elongase enzymes exhibit substrate specificity, contributing to the diversity of chain lengths observed in insect CHC profiles. Each elongation cycle adds two carbon units from malonyl-CoA to the growing acyl chain.

Reduction to Fatty Aldehydes

The resulting very-long-chain fatty acyl-CoAs (VLCFAs) are then reduced to their corresponding fatty aldehydes by fatty acyl-CoA reductases (FARs). This is a critical step that prepares the molecule for the final conversion to a hydrocarbon.

Oxidative Decarbonylation

The final step is the conversion of the long-chain aldehyde to an alkane with one less carbon atom. This reaction is catalyzed by a specialized cytochrome P450 enzyme, typically from the CYP4G family (e.g., CYP4G1 in Drosophila melanogaster). This enzyme performs an oxidative decarbonylation, releasing the terminal carbon as carbon dioxide.[1][2][3]

Below is a diagram illustrating the core enzymatic pathway for the biosynthesis of methyl-branched alkanes in insects.

Quantitative Data on Branched Alkane Biosynthesis

Quantitative analysis of cuticular hydrocarbons is essential for understanding their biological function. The composition and relative abundance of branched alkanes vary significantly between species, sexes, and even developmental stages.

Enzyme Kinetics

Detailed kinetic parameters for the enzymes involved in branched alkane biosynthesis are crucial for modeling the pathway and understanding its regulation. However, obtaining these values can be challenging, particularly for membrane-bound enzymes and those with hydrophobic substrates.

| Enzyme | Substrate | Km | Vmax | Insect Species | Reference |

| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z)-11-hexadecenoyl-CoA | 1.8 ± 0.3 µM | 11.2 ± 0.5 nmol/min/mg | Spodoptera littoralis | [4][5] |

| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,11-tetradecadienoyl-CoA | 2.5 ± 0.4 µM | 9.8 ± 0.6 nmol/min/mg | Spodoptera littoralis | [4][5] |

| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,12-tetradecadienoyl-CoA | 3.1 ± 0.6 µM | 8.5 ± 0.7 nmol/min/mg | Spodoptera littoralis | [4][5] |

| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA | 4.8 ± 0.5 µM | 2.5 ± 0.1 µM/s | Metazoan (general) | [2][6] |

| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | 18.2 ± 2.0 µM | 0.014 ± 0.001 µM/s | Metazoan (general) | [2][6] |

Note: Kinetic data for insect-specific FAS with methylmalonyl-CoA and for specific elongases involved in branched-chain synthesis are limited in the current literature. The data for mFAS provides a general insight into the lower turnover number with methylmalonyl-CoA compared to malonyl-CoA.[6][7][8]

Composition of Branched Alkanes in Drosophila melanogaster

The fruit fly, Drosophila melanogaster, is a key model organism for studying CHC biosynthesis. The following table summarizes the relative abundance of major classes of cuticular hydrocarbons, including methyl-branched alkanes.

| CHC Class | Female (Relative Abundance %) | Male (Relative Abundance %) |

| n-Alkanes | ~20-30 | ~25-35 |

| Monomethylalkanes | ~10-20 | ~15-25 |

| Dimethylalkanes | ~5-15 | ~5-15 |

| Trimethylalkanes | < 5 | < 5 |

| Alkenes & Alkadienes | ~40-50 | ~20-30 |

Data compiled from various studies on D. melanogaster. Proportions can vary based on strain, age, and environmental conditions.[1]

Experimental Protocols

The elucidation of the branched alkane biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Silencing using RNA Interference (RNAi)

RNAi is a powerful tool to investigate the function of specific genes in the biosynthetic pathway.

Protocol: dsRNA Synthesis and Injection for Gene Silencing in Insects

-

Template Generation: A 300-600 bp region of the target gene's coding sequence is amplified by PCR. T7 promoter sequences are added to the 5' end of both the forward and reverse primers.

-

dsRNA Synthesis: The PCR product is used as a template for in vitro transcription using a T7 RNA polymerase kit, which synthesizes both sense and antisense RNA strands that anneal to form dsRNA.[7][9]

-

dsRNA Purification: The synthesized dsRNA is purified to remove unincorporated nucleotides and enzymes.

-

Injection: A calibrated microinjection system is used to inject a specific concentration of dsRNA (typically 1-5 µg/µL) into the insect's hemocoel, often in the abdomen. A control group injected with dsRNA targeting a non-related gene (e.g., GFP) is essential.[10]

-

Phenotypic Analysis: After a suitable incubation period (e.g., 3-7 days), the cuticular hydrocarbons are extracted and analyzed by GC-MS to determine the effect of the gene knockdown on the CHC profile.

Heterologous Expression of Biosynthetic Enzymes

To characterize the enzymatic activity and substrate specificity of individual enzymes, they can be expressed in a heterologous system, such as E. coli or yeast.

Protocol: Heterologous Expression of an Insect Cytochrome P450 (e.g., CYP4G1) in E. coli

-

Vector Construction: The open reading frame of the target P450 gene is cloned into an E. coli expression vector, often with an N-terminal modification to enhance membrane association and a C-terminal affinity tag (e.g., His-tag) for purification. Co-expression with a cytochrome P450 reductase (CPR) from the same or a related insect species is often necessary for activity.

-

Transformation: The expression vector(s) are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: The bacterial culture is grown to a specific optical density, and protein expression is induced, for example, with IPTG. The culture is often supplemented with a heme precursor like δ-aminolevulinic acid.

-

Cell Lysis and Membrane Preparation: Cells are harvested and lysed. The membrane fraction containing the recombinant P450 is isolated by ultracentrifugation.

-

Enzyme Assays: The membrane fraction is incubated with the putative substrate (a long-chain aldehyde) and NADPH. The reaction products (alkanes) are extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS.

Analysis of Branched Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating, identifying, and quantifying the components of an insect's CHC profile.

Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons

-

Extraction: CHCs are extracted by briefly immersing the insect(s) in a non-polar solvent like hexane for 5-10 minutes. The solvent is then transferred to a clean vial and concentrated under a gentle stream of nitrogen.

-

GC Separation: A small volume (e.g., 1 µL) of the extract is injected into the GC.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection at 280-300°C.

-

Oven Temperature Program: An initial temperature of 60°C for 5 minutes, followed by a ramp of 20°C/min to 200°C, then a ramp of 3°C/min to 325°C, with a final hold for 5 minutes. This program allows for the separation of a wide range of hydrocarbon chain lengths.[11]

-

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range of m/z 40-600.

-

Identification: Compounds are identified by their mass spectra, which show characteristic fragmentation patterns for n-alkanes and methyl-branched alkanes, and by their retention indices relative to a series of n-alkane standards.

-

Regulation of Branched Alkane Biosynthesis